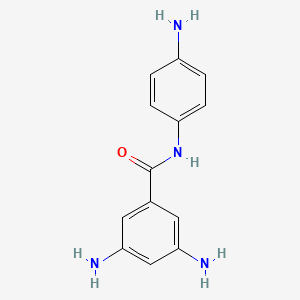

3,5-diamino-N-(4-aminophenyl)benzamide

Description

Overview of Triamino Benzamide (B126) Derivatives in Synthetic Chemistry

Triamino benzamide derivatives represent a class of organic compounds characterized by a central benzamide structure appended with three amino functional groups. These compounds are of considerable interest in synthetic chemistry due to the versatile reactivity of the amino groups. They can participate in a wide array of chemical transformations, including diazotization, acylation, and alkylation, making them valuable precursors for the synthesis of more complex molecules. The strategic placement of the amino groups on the aromatic rings influences the electronic properties and reactivity of the molecule, allowing for the fine-tuning of its chemical behavior. Research into related benzamide derivatives has highlighted their potential in various applications, from medicinal chemistry to materials science, often serving as key intermediates in the synthesis of pharmacologically active compounds and high-performance polymers.

Significance of Aromatic Amine Functional Groups in Organic Synthesis and Materials Science

Aromatic amines are fundamental building blocks in organic chemistry, playing a pivotal role in the synthesis of a vast range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. nih.gov The presence of the amino group directly attached to an aromatic ring imparts unique chemical properties. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, which influences the reactivity of both the amino group and the aromatic ring.

In the field of materials science, aromatic amines are crucial monomers for the production of high-performance polymers such as aramids and polyimides. mdpi.com These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The amine functional groups are essential for the polymerization process, typically reacting with carboxylic acid derivatives or anhydrides to form the characteristic amide or imide linkages of the polymer backbone. The rigid nature of the aromatic rings and the strong intermolecular hydrogen bonding facilitated by the amide groups contribute to the outstanding properties of these materials. The number and arrangement of amine groups on the monomer have a direct impact on the cross-linking density and the final properties of the polymer.

Research Landscape and Unique Structural Features of 3,5-Diamino-N-(4-aminophenyl)benzamide

The research landscape for this compound is still developing, with much of its potential yet to be fully realized. Its unique structure, featuring a combination of a di-substituted and a mono-substituted aminophenyl ring linked by an amide bond, presents several key features. The presence of three primary amine groups offers multiple sites for reaction, making it a promising candidate as a cross-linking agent or a monomer in the synthesis of complex, three-dimensional polymer networks.

The spatial arrangement of the amino groups is also significant. The 3,5-diamino substitution pattern on the benzoyl moiety, coupled with the 4-amino substitution on the N-phenyl ring, creates a non-linear, asymmetric geometry. This asymmetry can disrupt the close packing of polymer chains, potentially leading to materials with increased solubility and processability without significantly compromising their thermal properties. While specific, in-depth research on this compound remains somewhat limited in publicly accessible literature, its structural motifs are analogous to those found in monomers used for high-performance materials. A research paper on co-polyimides based on a similar diamine, 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, highlights how the incorporation of such diamines can influence the thermal and mechanical properties of the resulting polymers. researchgate.net

The synthesis of related N-(4-aminophenyl)-substituted benzamides often involves the coupling of a substituted benzoic acid with p-nitroaniline, followed by the reduction of the nitro group to an amine. researchgate.net A plausible synthetic route for this compound could therefore involve the reaction of 3,5-dinitrobenzoyl chloride with p-nitroaniline, followed by a comprehensive reduction of all three nitro groups.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 8055-83-6 nih.gov |

| Molecular Formula | C13H14N4O nih.gov |

| Molecular Weight | 242.28 g/mol nih.govnih.gov |

| IUPAC Name | This compound |

| Canonical SMILES | C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N |

| InChI Key | JOOUHAHCZXZJIP-UHFFFAOYSA-N |

An in-depth examination of the synthetic routes leading to this compound reveals a series of strategic chemical transformations. The construction of this molecule is centered on the formation of a stable amide bond and the introduction of multiple amino functionalities, often through the reduction of nitro precursors. The methodologies employed can be categorized into the formation of the core benzamide structure and the synthesis of its constituent aminated phenyl components.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14N4O |

|---|---|

Molecular Weight |

242.28 g/mol |

IUPAC Name |

3,5-diamino-N-(4-aminophenyl)benzamide |

InChI |

InChI=1S/C13H14N4O/c14-9-1-3-12(4-2-9)17-13(18)8-5-10(15)7-11(16)6-8/h1-7H,14-16H2,(H,17,18) |

InChI Key |

HWYQOMOHBPPWSI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC(=O)C2=CC(=CC(=C2)N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 3,5 Diamino N 4 Aminophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary technique for the unambiguous structural assignment of 3,5-diamino-N-(4-aminophenyl)benzamide. Through a combination of one-dimensional and two-dimensional NMR experiments, the precise location of each proton and carbon atom in the molecule can be determined.

Proton NMR (¹H NMR) Analysis of Aromatic and Amine Protons

A ¹H NMR spectrum would be expected to reveal distinct signals for the aromatic protons on the two different benzene (B151609) rings and the protons of the three amino groups and the amide group. The integration of these signals would correspond to the number of protons in each unique chemical environment. The chemical shifts (δ) would be influenced by the electron-donating effects of the amino groups and the electron-withdrawing effect of the amide carbonyl. The protons on the 3,5-diaminobenzoyl moiety would likely exhibit different splitting patterns and chemical shifts compared to the protons on the 4-aminophenyl ring. The amine protons would likely appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

Expected ¹H NMR Data (Hypothetical)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Amide N-H | 8.5 - 9.5 | s | - |

| Aromatic C-H (diaminobenzoyl) | 6.0 - 7.0 | m | - |

| Aromatic C-H (aminophenyl) | 6.5 - 7.5 | m | - |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Each unique carbon atom would produce a distinct signal. The chemical shift of the carbonyl carbon of the amide would be expected at the downfield end of the spectrum (typically 165-175 ppm). The aromatic carbons would appear in the range of 100-150 ppm, with the carbons attached to the nitrogen atoms showing characteristic shifts due to the heteroatom effect.

Expected ¹³C NMR Data (Hypothetical)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | 165 - 175 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-C (Amide) | 130 - 140 |

Two-Dimensional NMR Techniques (e.g., HMQC, HSQC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would be essential. These experiments would establish correlations between directly bonded proton and carbon atoms, allowing for the precise mapping of the molecular structure. For example, an HSQC spectrum would show a cross-peak connecting the signal of an aromatic proton to the signal of the carbon atom it is attached to.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, would be employed to identify and confirm the presence of the key functional groups in this compound.

Fourier Transform Infrared (FTIR) Spectroscopy of Amide and Amine Stretchings

The FTIR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide group, as well as the N-H stretching vibrations of the primary amine groups. The amide I band (primarily C=O stretch) is typically strong and found around 1630-1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) would be expected around 1510-1570 cm⁻¹. The N-H stretching vibrations of the primary amines would likely appear as a pair of bands in the region of 3300-3500 cm⁻¹.

Expected FTIR Data (Hypothetical)

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3100 - 3300 |

| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H bend, C-N stretch) | Amide II | 1510 - 1570 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy would provide complementary information to the FTIR data. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations, for instance, often produce strong and characteristic signals in the Raman spectrum. The symmetric stretching of the C=C bonds in the benzene rings would be expected to be particularly Raman active.

Electronic Absorption and Emission Spectroscopy

The electronic transitions and photophysical properties of this compound are critical to understanding its potential in applications such as fluorescent probes and optoelectronic materials. Spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) spectroscopy provide insight into how the molecule interacts with light.

The UV-Vis absorption spectrum of this compound dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO) reveals key information about its electronic structure. The compound exhibits a characteristic maximum absorption peak (λmax) in the ultraviolet region. researchgate.net This absorption is primarily attributed to π-π* electronic transitions occurring within the conjugated aromatic systems of the benzamide (B126) and aniline (B41778) rings. researchgate.net The presence of multiple amino groups acts as auxochromes, which can influence the position and intensity of the absorption bands.

Table 1: UV-Vis Absorption Data for this compound

| Property | Value | Reference |

|---|---|---|

| Maximum Absorption (λmax) | 305 nm | researchgate.net |

| Solvent | DMSO | researchgate.net |

Photoluminescence spectroscopy is employed to study the emissive properties of the molecule after it absorbs light. While detailed PL spectra for the isolated diamine monomer are not extensively documented in the reviewed literature, studies on polyetherimides (PEIs) synthesized from this compound demonstrate its inherent fluorophoric nature. researchgate.net For instance, a polymer incorporating this diamine, when excited near its absorption maximum (e.g., at 312 nm), displays a significant Stokes shift with an emission maximum observed in the visible region, around 445 nm. researchgate.net This fluorescence indicates that the this compound moiety can serve as a building block for fluorescent polymers. The large Stokes shift is indicative of a significant structural rearrangement in the excited state.

Table 2: Representative Photoluminescence Data for a Polymer Derived from this compound

| Property | Value | Reference |

|---|---|---|

| Excitation Wavelength (λex) | 312 nm | researchgate.net |

| Emission Maximum (λem) | 445 nm | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the exact mass of a molecule and to deduce its structure by analyzing its fragmentation patterns. The molecular formula of this compound is C13H14N4O. nih.govchemicalbook.com This corresponds to a theoretical exact mass of approximately 242.1168 g/mol and a molecular weight of 242.28 g/mol . nih.gov

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to show a prominent molecular ion peak, likely as the protonated species [M+H]⁺ at m/z 243.12. Under higher energy conditions, such as in tandem mass spectrometry (MS/MS), the molecule would undergo fragmentation. While specific fragmentation data for this exact isomer is limited, analysis of similar benzamide structures suggests that fragmentation would likely occur at the amide bond, leading to characteristic ions corresponding to the 3,5-diaminobenzoyl cation and the 4-aminophenylaniline radical cation or related fragments. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions that dictate the packing of molecules in the crystal lattice.

A search of the available scientific literature did not yield a specific single-crystal X-ray diffraction study for this compound. However, such an analysis would be expected to reveal a non-planar conformation, with a dihedral angle between the two aromatic rings. Crucially, the crystal structure would be heavily influenced by intermolecular hydrogen bonding. nih.govresearchgate.net The three primary amino groups (-NH2) and the secondary amine of the amide linkage (-NH-) would act as hydrogen bond donors, while the carbonyl oxygen (=O) and the nitrogen atoms could act as hydrogen bond acceptors. researchgate.net These interactions would likely result in the formation of complex three-dimensional networks, significantly influencing the material's physical properties, such as melting point and solubility. The crystal would be expected to belong to a common space group, such as the monoclinic P21/c or C2/c systems, as seen in similar aromatic amide structures. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. It serves as a crucial verification of a substance's empirical formula and purity following synthesis. The theoretical elemental composition of this compound (C13H14N4O) is calculated from its molecular formula and the atomic weights of its constituent elements. nih.govchemicalbook.com Experimental values obtained from an elemental analyzer for a synthesized and purified sample should closely match these calculated percentages, typically within a ±0.4% margin of error, to confirm the compound's identity and purity.

Table 3: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % |

|---|---|---|

| Carbon | C | 64.45% |

| Hydrogen | H | 5.82% |

| Nitrogen | N | 23.12% |

Computational Chemistry and Theoretical Investigations of 3,5 Diamino N 4 Aminophenyl Benzamide

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

No molecular dynamics simulation studies have been published that investigate the conformational changes and intermolecular interactions of 3,5-diamino-N-(4-aminophenyl)benzamide over time.

Prediction of Reactivity and Reaction Pathways

A search for theoretical studies predicting the chemical reactivity and potential reaction pathways of this compound yielded no results.

Theoretical Spectroscopic Property Simulations

There are no available theoretical simulations of the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) for this compound.

Without these foundational research findings, it is not possible to construct an article that is both thorough and scientifically accurate as per the user's instructions. The generation of such an article would require original research to be conducted to produce the necessary computational data.

An in-depth analysis of the chemical reactivity and derivatization potential of this compound reveals a versatile scaffold for chemical modification. This compound, featuring three primary aromatic amine groups and a central amide linkage, offers multiple sites for a variety of chemical transformations. Its reactivity is centered around the nucleophilic character of the amine centers, the stability of the amide bond, and the possibility of substitution on the aromatic rings.

Applications of 3,5 Diamino N 4 Aminophenyl Benzamide in Advanced Materials Science

Polymerization as a Monomer

The presence of multiple amine functionalities enables 3,5-diamino-N-(4-aminophenyl)benzamide to participate in various polycondensation reactions, leading to the formation of both linear and branched or cross-linked polymers. Its primary application lies in the synthesis of aromatic polyamides and polyimides, classes of polymers renowned for their exceptional thermal stability and mechanical strength.

Synthesis of Polyamides and Co-Polyamides

Aromatic polyamides, often referred to as aramids, are a class of high-performance polymers characterized by their remarkable heat resistance and mechanical properties. The synthesis of polyamides from this compound typically involves the reaction of its amino groups with the carboxylic acid or acyl chloride groups of a dicarboxylic acid monomer.

The direct polycondensation of a similar aromatic diamine, N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide, with various aromatic diacids has been shown to yield novel aromatic polyamides. This synthesis is often carried out using Yamazaki's phosphorylative polycondensation method, which employs triphenyl phosphite (B83602) (TPP) as a condensing agent in a solvent system like pyridine (B92270)/LiCl/N-methyl-2-pyrrolidone (NMP). The resulting polyamides exhibit good yields and moderate inherent viscosities, indicating the formation of high molecular weight polymers. These polymers are generally soluble in aprotic amide solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and NMP.

The incorporation of the this compound monomer into the polyamide backbone can lead to polymers with enhanced solubility and processability due to the introduction of a kinked and non-linear structure. This structural modification disrupts the chain packing and reduces the crystallinity that is often responsible for the poor solubility of many aromatic polyamides.

Synthesis of Polyimides and Co-Polyimides

Polyimides are another class of high-performance polymers known for their outstanding thermal and chemical stability, as well as their excellent mechanical and electrical properties. The synthesis of polyimides from this compound involves a two-step process. The first step is the polycondensation reaction between the diamine and a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent like DMAc to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through a process of cyclodehydration, which can be achieved either by thermal treatment or by chemical methods using dehydrating agents like a mixture of acetic anhydride and pyridine.

Research on the synthesis of co-polyimides using a structurally analogous diamine, 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide (PyDA), along with a conventional diamine like 4,4′-oxydianiline (ODA), has demonstrated the feasibility of incorporating such complex monomers into polyimide structures. The variation in the ratio of the two diamines allows for the tuning of the thermal and mechanical properties of the resulting co-polyimides.

Polycondensation Mechanisms

Several polycondensation mechanisms can be employed for the synthesis of polyamides and polyimides using this compound.

Low-Temperature Interfacial Polycondensation: This method involves the reaction of a diamine dissolved in an aqueous alkaline phase with a diacid chloride dissolved in an immiscible organic solvent. The polymerization occurs at the interface of the two liquids. This technique is particularly useful for the synthesis of polyamides under mild reaction conditions.

Direct Polycondensation: This method, often facilitated by condensing agents like triphenyl phosphite and pyridine (Yamazaki's method), allows for the direct reaction between a diamine and a dicarboxylic acid at elevated temperatures. This approach avoids the need for the synthesis of highly reactive and moisture-sensitive diacid chlorides. The reaction typically proceeds in a polar aprotic solvent in the presence of a salt like lithium chloride to enhance the solubility of the growing polymer chains.

Development of High-Performance Polymeric Materials

The unique chemical structure of this compound has a profound impact on the properties of the polymers derived from it. The meta-substituted diamino groups and the pendant aminophenyl benzamide (B126) moiety introduce irregularities and bulkiness into the polymer backbone, which in turn influences the material's physical and thermal characteristics.

Structure-Property Relationship Studies in Polyamides and Polyimides

The relationship between the monomer structure and the final polymer properties is a critical aspect of materials science. In the case of polymers derived from this compound, the following structure-property relationships are observed:

Solubility: The non-linear and asymmetric structure of the monomer disrupts the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in solubility in organic solvents. This is a significant advantage for the processing and application of these high-performance polymers.

Mechanical Properties: While the introduction of flexible or bulky groups can sometimes compromise mechanical strength, the rigid aromatic rings within the monomer help to maintain good tensile strength and modulus in the resulting polyamides and polyimides.

Crystallinity: The amorphous nature of polymers derived from this monomer, as confirmed by X-ray diffraction studies of analogous systems, is a direct consequence of the irregular polymer chain structure. This lack of crystallinity is a key factor in their enhanced solubility.

The table below illustrates the effect of varying diamine composition on the properties of co-polyimides derived from a structurally similar diamine (PyDA), ODA, and 6FDA.

| Polymer Composition (PyDA:ODA molar ratio) | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0:100 | 1.49 | 120.0 | 11.0 |

| 25:75 | 0.83 | 80.5 | 6.5 |

| 50:50 | 0.65 | 65.2 | 5.0 |

| 75:25 | 0.41 | 45.8 | 4.2 |

| 100:0 | 0.30 | 35.5 | 3.5 |

Data adapted from research on co-polyimides synthesized from 3,5-diamino-N-(pyridin-4-ylmethyl)benzamide, 4,4'-oxydianiline, and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride.

Influence of Monomer Structure on Polymer Thermal Stability

Aromatic polyamides and polyimides are primarily sought after for their exceptional thermal stability. The incorporation of this compound into the polymer backbone generally results in materials with high thermal stability, characterized by high glass transition temperatures (Tg) and decomposition temperatures (Td).

The thermal stability of these polymers is attributed to the high bond energies of the aromatic and amide/imide linkages. Thermogravimetric analysis (TGA) of polyamides derived from a similar diamine, N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide, shows that the 10% weight loss temperatures are typically above 555°C in a nitrogen atmosphere, indicating excellent thermal stability. The glass transition temperatures for these polyamides are in the range of 224–262°C.

The table below presents the thermal properties of aromatic polyamides synthesized from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids.

| Aromatic Diacid | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (Td10, °C) |

| 4,4′-Oxydibenzoic acid | 262 | 572 |

| Naphthalene-2,6-dicarboxylic acid | 255 | 565 |

| 4,4′-Sulfonyldibenzoic acid | 248 | 558 |

| Biphenyl-4,4′-dicarboxylic acid | 236 | 570 |

| 4,4′-(Perfluoropropane-2,2-diyl)dibenzoic acid | 224 | 560 |

Data adapted from research on polyamides synthesized from N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide.

Impact on Polymer Solubility and Processability

The incorporation of this compound or structurally similar monomers into aromatic polymer chains, such as polyamides and polyimides, has a profound impact on their solubility and processability. Traditionally, aromatic polymers are known for their poor solubility in common organic solvents, which complicates their processing. This intractability stems from the rigid, linear structure of the polymer chains, allowing for strong intermolecular interactions and efficient chain packing.

The introduction of the kinked, meta-catenated structure of this compound disrupts this regularity. The asymmetric nature of the monomer introduces non-coplanar conformations in the polymer backbone, increasing the distance between chains and reducing the strength of intermolecular hydrogen bonding. This structural modification enhances the free volume within the polymer matrix, allowing solvent molecules to penetrate more easily. Consequently, polymers derived from this triamine exhibit significantly improved solubility in aprotic polar solvents. Research on analogous polyamides and co-polyimides shows they are readily soluble in solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). cd-bioparticles.netktu.lt

Furthermore, this disruption of chain packing also affects the thermal properties related to processability. While maintaining high thermal stability, these polymers often exhibit lower glass transition temperatures (Tg) compared to their linear counterparts. For instance, polyamides derived from a similar m-catenated diamine showed glass-transition temperatures in the range of 224 °C to 262 °C, indicating that they can be processed at these elevated temperatures without degradation. cd-bioparticles.net This combination of good solubility and manageable glass transition temperatures makes these polymers suitable for fabrication into films, fibers, and coatings using solution-based techniques.

Modulation of Crystallinity in Derived Polymers

The crystallinity of a polymer is a key factor that governs its mechanical, thermal, and solubility characteristics. The incorporation of this compound provides an effective means to modulate the crystallinity of the resulting polymers. The inherent non-linearity and asymmetry of the monomer unit hinder the orderly arrangement of polymer chains required for the formation of crystalline domains.

As a result, polymers synthesized with a significant content of this triamine tend to be predominantly amorphous. X-ray diffraction (XRD) studies on polyamides synthesized from a structurally related m-catenated diamine confirmed their amorphous nature. cd-bioparticles.net This lack of crystallinity is directly linked to their enhanced solubility, as amorphous polymers are more easily solvated than their semi-crystalline counterparts.

However, crystallinity can be strategically controlled through copolymerization. By varying the ratio of the triamine monomer with other, more linear diamines, it is possible to fine-tune the degree of crystallinity in the final copolymer. For example, in a series of co-polyimides, an increase in the proportion of a pyridinyl-containing diamine led to a corresponding increase in crystallinity. ktu.lt This ability to modulate the crystalline structure allows for the tailoring of polymer properties to meet the specific demands of an application, balancing solubility and processability with mechanical strength and thermal resistance.

Enhancement of Mechanical Properties (e.g., Young's Modulus, Tensile Strength) of Polymer Films

Polymers derived from this compound and its analogues can be cast from solution to form flexible and robust films with excellent mechanical properties. Despite their amorphous nature, the strong intermolecular forces, including hydrogen bonding from the amide linkages, contribute to high tensile strength and modulus.

Research on films prepared from related aromatic poly(amine–amide)s and co-polyimides demonstrates their impressive mechanical performance. These films are often transparent, tough, and exhibit a favorable balance of stiffness and ductility. The specific values of Young's modulus, tensile strength, and elongation at break can be influenced by the chemical composition of the copolymer. For instance, incorporating different comonomers allows for a range of mechanical profiles to be achieved. This versatility makes these materials highly suitable for applications requiring durable, high-performance films, such as in flexible electronics, aerospace components, and advanced membranes.

| Polymer Type | Young's Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Source |

|---|---|---|---|---|

| Aromatic Poly(amine–amide)s | 1.6–2.3 | 66–110 | 9–26 | researchgate.net |

| Co-polyimides | 2.1–3.9 | 35.5–120.0 | Not Reported | ktu.lt |

Integration into Nanocomposite Materials

The combination of polymers with inorganic nanoparticles creates nanocomposites, a class of materials that can exhibit synergistic properties superior to those of the individual components. nih.govrsc.org Polymers derived from this compound are excellent candidates for the matrix material in such composites due to their inherent functionality, which can promote favorable interactions with the nanoparticle fillers.

Preparation of Polymer/Inorganic Nanoparticle Composites (e.g., Fe3O4 nanocomposites)

Polymer nanocomposites incorporating inorganic nanoparticles like magnetite (Fe3O4) can be prepared through several methods, with in situ polymerization being particularly effective. nih.govfunctmaterials.org.ua In this approach, the nanoparticles are dispersed in the reaction mixture containing the monomers (e.g., this compound and a dianhydride or diacid). The polymerization then proceeds in the presence of the nanoparticles, which can become entrapped within the growing polymer chains. This method often leads to a more uniform dispersion of the nanoparticles throughout the polymer matrix compared to simple melt blending or solution mixing. semanticscholar.org

Another common technique is the solvothermal method, where polyimide/Fe3O4 composite powders can be synthesized in one step under high temperature and pressure. ktu.lt Solution blending is also a viable route, where the pre-synthesized polymer is dissolved in a suitable solvent, the nanoparticles are dispersed in the solution, and the composite is then cast into a film. The success of this method relies heavily on achieving a stable dispersion of the nanoparticles, which is often facilitated by strong interfacial interactions between the polymer and the nanoparticles.

Investigation of Interfacial Interactions and Dispersion in Composites

The performance of a nanocomposite is critically dependent on the dispersion of the nanoparticles within the polymer matrix and the strength of the interfacial adhesion between the two phases. nih.gov Agglomeration of nanoparticles can lead to poor mechanical properties and a failure to realize the desired functional enhancements.

The chemical structure of polymers derived from this compound is advantageous for promoting strong interfacial interactions. The presence of polar amide (-CONH-) and amine (-NH2) groups along the polymer backbone can facilitate hydrogen bonding or coordinative interactions with the surface of inorganic nanoparticles, such as the hydroxyl groups typically present on the surface of metal oxides like Fe3O4. These interactions enhance the compatibility between the organic polymer and the inorganic filler, preventing agglomeration and leading to a finer, more uniform dispersion. mdpi.com Techniques such as Fourier-transform infrared spectroscopy (FT-IR) can be used to probe these interactions by observing shifts in the characteristic absorption bands of the functional groups upon composite formation.

Functionalization of Nanomaterials via the Triamine Compound

Beyond its role as a monomer, this compound can be used directly to functionalize the surface of nanomaterials. The three amine groups on the molecule provide multiple points for attachment to a nanoparticle surface, making it an effective capping agent or surface ligand.

This surface modification can be achieved through various chemical reactions where the amine groups form covalent or coordinative bonds with the nanoparticle surface. cd-bioparticles.netnih.gov For instance, amine groups can bind to the surface of Fe3O4 nanoparticles. This process, known as amination, introduces amino functional groups onto the nanoparticle surface, which not only improves their dispersibility in specific solvents but also provides reactive sites for further conjugation with other molecules, such as drugs or polymers. labxing.com The functionalization of nanoparticles with aromatic amines can alter their surface chemistry, improve their stability in biological fluids, and even enhance their magnetic properties by altering the surface spin state of the nanoparticle core. researchgate.net This makes the triamine compound a versatile tool for tailoring the surface properties of nanomaterials for targeted applications in catalysis, biomedicine, and sensors.

Membrane Technologies

The trifunctional nature of this compound allows for the creation of highly cross-linked polymer networks, a crucial feature for fabricating robust and selective membranes. This is particularly relevant in the fields of reverse osmosis and gas separation, where membrane performance is dictated by the precise structure of the polymer at the molecular level.

In the realm of reverse osmosis, the goal is to create membranes with high water permeance while maintaining excellent salt rejection. nih.gov Commercial RO membranes are typically thin-film composites featuring a selective polyamide layer. nih.gov The properties of this layer are determined by the chemistry of its constituent monomers. nih.gov While conventional RO membranes often use diamine monomers like m-phenylenediamine (B132917) (MPD), research has explored alternative monomers to enhance membrane properties such as hydrophilicity and cross-link density. nih.govnih.gov

The use of amine monomers with additional functional groups, such as 3,5-diaminobenzoic acid (DABA), has been shown to introduce hydrophilicity via pendant carboxylic acid groups, which can improve water permeance. nih.govgoogle.com Similarly, employing triamine monomers is a strategy to increase the degree of cross-linking in the polyamide network. researchgate.netkaust.edu.sa The introduction of this compound as a monomer in this context offers a dual benefit. Its three amine groups can react with an acyl chloride monomer (like trimesoyl chloride) to form a densely cross-linked polyamide structure. This high cross-link density is critical for achieving superior salt rejection. nih.gov Furthermore, the benzamide linkage within the monomer contributes to the rigidity and thermal stability of the resulting polymer network, while the potential for hydrogen bonding could enhance the membrane's affinity for water.

Thin-film composite (TFC) membranes are the standard for reverse osmosis and nanofiltration applications, and their fabrication relies on a process known as interfacial polymerization. nih.govaidic.it This process involves a reaction between two highly reactive monomers at the interface of two immiscible liquids. encyclopedia.pub

The standard procedure for fabricating a TFC membrane is as follows:

Support Layer Preparation : A porous support membrane, typically made of polysulfone, is first cast and immersed in water. aidic.it

Aqueous Monomer Application : This support is then immersed in an aqueous solution containing an amine monomer. In this case, this compound would be dissolved in the water phase. encyclopedia.pub

Interfacial Reaction : The support, now saturated with the amine solution, is brought into contact with an organic solvent (like hexane) containing a dissolved acyl chloride monomer, most commonly trimesoyl chloride (TMC). aidic.itencyclopedia.pub

Polyamide Layer Formation : An instantaneous polymerization reaction occurs at the interface, forming an ultrathin, highly cross-linked polyamide selective layer on the surface of the support membrane. encyclopedia.pub The use of a triamine like this compound instead of a traditional diamine is expected to create a denser, more robust polyamide network. researchgate.netkaust.edu.sa

Post-Treatment : The resulting TFC membrane is often heat-treated to complete the polymerization and enhance the adhesion between the polyamide layer and the polysulfone support. encyclopedia.pub

The concentration of the monomers and the reaction time are critical parameters that influence the final properties of the TFC membrane, such as its thickness, roughness, and cross-link density, which in turn dictate its water flux and salt rejection performance. aidic.it

Table 1: Key Parameters in TFC Membrane Fabrication via Interfacial Polymerization

| Parameter | Description | Typical Range | Impact on Membrane Performance |

| Aqueous Monomer Concentration | Concentration of the amine monomer (e.g., MPD, this compound) in water. | 1-3 wt% | Affects the density and thickness of the polyamide layer. Higher concentrations can lead to lower water flux but higher salt rejection. aidic.itencyclopedia.pub |

| Organic Monomer Concentration | Concentration of the acyl chloride monomer (e.g., TMC) in an organic solvent. | 0.1-0.5 wt% | Influences the degree of cross-linking. Increasing concentration generally increases layer density and salt rejection. aidic.it |

| Reaction Time | The duration for which the amine-saturated support is in contact with the organic solution. | 30s - 2 min | Determines the extent of the polymerization reaction and the thickness of the selective layer. aidic.it |

| Curing Temperature | The temperature used for post-treatment of the formed membrane. | 60-90 °C | Helps to complete the polymerization, remove solvents, and improve the stability and adhesion of the thin film. aidic.itencyclopedia.pub |

In gas separation applications, polymer membranes function as molecular sieves. The performance is governed by a trade-off between permeability (productivity) and selectivity (purity). nih.gov Aromatic polyimides and polyamides are leading materials for this application due to their excellent thermal stability and mechanical properties. csic.es The key to effective gas separation is creating a polymer with a high fractional free volume (FFV)—the microscopic voids between polymer chains—which facilitates the transport of gas molecules. mdpi.com

The molecular structure of the polymer precursor monomers is critical. Introducing bulky side groups or creating a rigid, contorted polymer backbone hinders efficient chain packing, thereby increasing the FFV. csic.esuva.es The structure of this compound is well-suited for this purpose. Its rigid aromatic framework and non-linear geometry would likely prevent dense packing of the polymer chains when polymerized with dianhydrides or diacid chlorides to form polyimides or polyamides, respectively. This would result in a material with a high FFV, potentially leading to high gas permeability. mdpi.com At the same time, the rigidity of the polymer backbone helps maintain the size and distribution of the free volume cavities, which is crucial for achieving high size-sieving ability and, consequently, high selectivity between different gas molecules (e.g., CO₂/CH₄ or O₂/N₂). nih.govcsic.es

Other Potential Functional Materials

Beyond membrane technologies, the unique electronic and structural characteristics of this compound and its derivatives suggest potential applications in optoelectronics and chemical sensing.

Aromatic polyamides, particularly those with extended conjugated systems, can exhibit intrinsic fluorescence. mdpi.com This property arises from the electronic transitions within the aromatic rings of the polymer backbone. The synthesis of soluble, transparent, and thermally stable aromatic polyamides is an active area of research for applications in optoelectronics. mdpi.com

Polymers derived from this compound would contain multiple aromatic rings and amide linkages, forming a conjugated system that is likely to be fluorescent. The emission properties could be tuned by carefully selecting the co-monomer used in the polymerization. For instance, polymerization with different aromatic dicarboxylic acids could alter the electronic structure and, therefore, the wavelength and intensity of the fluorescence. ntu.edu.tw The presence of trifluoromethyl (CF₃) groups in co-monomers has been shown to improve the solubility and optical transparency of aromatic polyamides while maintaining high thermal stability. mdpi.comresearchgate.net Incorporating such features into polymers based on this compound could lead to processable, film-forming materials with desirable photophysical properties for use in light-emitting devices or as fluorescent coatings.

A chemosensor is an analytical device that converts the binding of a specific analyte into a measurable signal, such as a change in color or fluorescence. nih.gov Aromatic amines are valuable components in the design of chemosensors, often serving as the recognition site or as a key part of the signaling unit. acs.orgrsc.org

The structure of this compound provides a versatile platform for developing chemosensors. The three primary amine groups are nucleophilic and can be readily functionalized. This allows for the covalent attachment of specific molecular recognition units (receptors) designed to bind target analytes like metal ions, anions, or biologically relevant molecules. researchgate.net

Conceptually, a sensor could be designed in several ways:

Fluorometric "Turn-Off/Turn-On" Sensors : A polymer derived from the compound could be inherently fluorescent. The binding of an analyte to receptor sites on the polymer could quench this fluorescence ("turn-off" sensing) or, through specific chemical reactions, induce fluorescence ("turn-on" sensing). rsc.org

Colorimetric Sensors : The molecule could be modified with chromophores that undergo a distinct color change upon interaction with an analyte. The amine groups can act as binding sites that modulate the electronic properties of the attached chromophore. acs.org

Immobilization Platform : The amine groups can be used to graft the molecule or its derived polymers onto the surface of a transducer (e.g., an electrode or optical fiber), creating a solid-state sensor device. This is a common strategy for building robust and reusable biosensors, where biological recognition elements are immobilized on the functionalized surface. nih.gov

Table 2: Potential Chemosensor Design Concepts Using this compound

| Sensor Type | Conceptual Design Principle | Target Analytes (Examples) |

| Fluorescence Sensor | Polymer derived from the compound exhibits fluorescence that is modulated (quenched or enhanced) upon analyte binding. rsc.org | Metal ions (e.g., Cu²⁺, Fe³⁺), nitroaromatic compounds (explosives), biogenic amines. researchgate.net |

| Colorimetric Sensor | The molecule is functionalized with a chromophore. Analyte binding to the amine groups alters the electronic structure, causing a visible color change. acs.org | pH changes, toxic gases (e.g., formaldehyde), catecholamines. |

| Electrochemical Sensor | The molecule is immobilized on an electrode surface. Binding of an electroactive analyte changes the electrochemical properties (e.g., current, potential). | Neurotransmitters, heavy metals, glucose (with enzyme immobilization). |

Supramolecular Chemistry and Self Assembly Potential

Hydrogen Bonding Networks involving Amine and Amide Groups

The primary drivers for the self-assembly of 3,5-diamino-N-(4-aminophenyl)benzamide are the extensive hydrogen bonding networks it can form. The molecule possesses four hydrogen bond donor sites (from the N-H bonds of the three amino groups and the amide) and four hydrogen bond acceptor sites (the nitrogen atoms of the amines and the carbonyl oxygen of the amide). This high density of hydrogen bonding sites allows for the creation of robust and intricate intermolecular connections.

Aromatic amides are known to form highly stable, predictable conformations due to intramolecular hydrogen bonds that constrain the molecular backbone. rsc.org In aromatic oligoamides, these interactions lead to well-defined folded structures, such as crescents or helices. rsc.orgacs.org The amide protons in such structures typically appear in the downfield region of ¹H NMR spectra (around 9.77–10.28 ppm), which is indicative of their involvement in strong intramolecular hydrogen bonding. acs.org Similarly, primary aromatic amides are recognized as unique supramolecular synthons capable of generating two-dimensional hydrogen-bonded networks, a departure from the typical one-dimensional chains seen in secondary amides. rsc.org

Table 1: Hydrogen Bonding Capabilities of this compound

| Functional Group | Number of H-Bond Donors | Number of H-Bond Acceptors |

|---|---|---|

| Primary Amine (x3) | 6 (2 per group) | 3 (1 per group) |

| Secondary Amide | 1 | 1 (carbonyl oxygen) |

| Total | 7 | 4 |

Non-Covalent Interactions in Organized Assemblies

Beyond hydrogen bonding, other non-covalent forces are crucial in the formation of organized assemblies from this compound. The aromatic rings in the molecule's backbone promote π-π stacking interactions, which work in concert with hydrogen bonds to stabilize the supramolecular structure.

The self-assembly process is a delicate balance of these forces:

Hydrogen Bonding: Provides specificity and directionality, guiding the molecules into well-defined patterns. rsc.org

π-π Stacking: The aromatic cores of adjacent molecules can stack on top of each other, contributing to the energetic stability of the assembly.

Van der Waals Interactions: These forces, although weaker, become significant when molecules are closely packed, further reinforcing the structure. hep.com.cn

Studies on related benzamide (B126) derivatives show that the combination of hydrogen bonding and van der Waals forces is essential for the formation of stable, self-assembled structures. hep.com.cn The process of self-assembly involves molecular building blocks spontaneously organizing into ordered structures, driven by these fundamental non-covalent interactions. nih.gov The aromatic nature of this compound makes it particularly suited for creating assemblies where π-π stacking provides order and directionality.

Role as a Building Block for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures. Their synthesis relies on the use of specific molecular building blocks, or "linkers," that connect through strong covalent bonds to form a periodic network. tcichemicals.com The amine groups on this compound make it an excellent candidate for use as a linker in COF synthesis.

Amine linkers are commonly used to create imine-linked COFs through condensation reactions with aldehyde linkers. tcichemicals.com A closely related molecule, 4-amino-N-(4-aminophenyl)benzamide, has been successfully used as a semi-flexible linker to construct robust, crystalline COFs. nih.gov The incorporation of the amide functionality in such linkers is key to enhancing the crystallinity of the resulting framework through the formation of strong intra- and interlayer hydrogen bonds. nih.gov

Formation of Organogelators

Organogelators are low-molecular-weight compounds that can self-assemble in organic solvents to form a three-dimensional network, entrapping the solvent molecules and creating a gel. The ability of this compound to form extensive hydrogen bond networks makes it a strong candidate for an organogelator.

The self-assembly process leading to gelation is driven by a combination of non-covalent interactions. For benzamide derivatives, intermolecular hydrogen bonding between amide groups and van der Waals interactions among hydrophobic parts of the molecules are the primary driving forces. hep.com.cnnih.gov FTIR spectroscopy studies on p-alkoxylbenzamide-based gels confirm the presence of strong hydrogen bonding between N–H and C=O groups in the gel state. hep.com.cn

The multiple amine and amide groups of this compound can engage in extensive intermolecular hydrogen bonding, creating fibrous structures that entangle to form a stable gel network. The aromatic core would contribute to the stability of these fibers through π-π stacking interactions. The design of such molecules, capable of forming gels at very low concentrations, is a significant area of research with applications ranging from materials science to drug delivery. google.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-N-(4-aminophenyl)benzamide |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

Traditional synthesis of aromatic polyamides often involves high temperatures and harsh chemical conditions. nih.govacs.org Future research will increasingly focus on developing greener, more sustainable synthetic pathways. A significant area of exploration is enzymatic polymerization, which offers a viable alternative to conventional chemical synthesis. mdpi.comnih.gov

Key research objectives in this area include:

Enzymatic Catalysis: The use of enzymes, particularly lipases, as catalysts for polymerization presents a promising green chemistry approach. researchgate.nettechscience.cn These biocatalysts can facilitate polymerization reactions under milder conditions, often at ambient temperatures, reducing energy consumption and minimizing the generation of hazardous waste. nih.govresearchgate.net Research into enzymes like Candida antarctica lipase (e.g., Novozym® 435) has already shown success in synthesizing various polyamides. acs.org

Bio-based Monomers: Combining enzymatic polymerization with the use of monomers derived from renewable, bio-based feedstocks can further enhance the sustainability of the resulting polymers. mdpi.comnih.gov This approach contributes to a more circular economy and reduces reliance on petrochemical sources.

Solvent-Free and Aqueous Systems: Investigating solvent-free melt polycondensation or conducting polymerization in aqueous media are key goals for sustainable synthesis. researchgate.net These methods eliminate the need for hazardous organic solvents, aligning with the principles of green chemistry.

| Synthesis Approach | Catalyst | Reaction Conditions | Sustainability Advantages |

| Conventional Chemical Synthesis | Chemical Catalysts | High Temperatures (e.g., 120-140°C) | Established, high yield |

| Enzymatic Polymerization | Lipases, Esterases | Mild Temperatures (e.g., 60-80°C) | Reduced energy, non-toxic catalyst, renewable acs.org |

| Melt Polycondensation | (Often catalyst-free) | High Temperatures, Vacuum | Solvent-free process |

Advanced Functionalization for Tailored Material Properties

The inherent properties of aramids, while impressive, can be further enhanced and customized through advanced functionalization. By strategically modifying the molecular structure of 3,5-diamino-N-(4-aminophenyl)benzamide or the resulting polymer, researchers can tailor material properties for specific, high-demand applications.

Future research in functionalization will likely focus on:

Surface Modification: Techniques such as plasma treatment, chemical grafting, and enzymatic hydrolysis can be employed to alter the surface properties of aramid fibers. mdpi.com This can improve hydrophilicity, adhesion to matrix materials in composites, and biocompatibility. mdpi.comatriainnovation.com

Introduction of Functional Groups: Incorporating specific chemical moieties into the polymer backbone can impart new functionalities. For example, adding phthalazinone can enhance mechanical resistance, while sulfonation can induce pH and temperature sensitivity. nih.gov

Creation of Reactive Nanostructures: Developing methods to create reactive aramid nanostructures, such as nanofibers, can serve as high-performance building blocks for advanced composites. umich.edu These nanostructures possess a high surface-to-volume ratio, offering more sites for chemical bonding and interaction within a composite matrix, overcoming the traditionally inert nature of aramid surfaces. umich.edu

Controlling Molecular Architecture: Altering the polymer's structure, for instance by introducing controlled long-chain branching, can dramatically change its rheological properties and melt processability without forming a cross-linked network. acs.org

Development of Smart Materials Responsive to External Stimuli

A compelling future direction is the development of "smart" or "intelligent" polymers derived from this compound that can respond to external environmental changes. rsc.org These stimuli-responsive materials have potential applications in sensors, actuators, and adaptive systems. nih.govrsc.org

Key areas for development include:

Photoactive and Electroactive Polymers: By incorporating chromophores or electroactive units, aramids can be designed to change their properties in response to light or electric fields. acs.orgscribd.com This could lead to applications in electrochromic devices (smart windows), sensors, and optoelectronics. acs.orgscribd.comyoutube.com

Temperature and pH-Responsive Systems: Functionalizing the polymer with groups that are sensitive to temperature or pH can create materials that undergo changes in solubility or shape. nih.govnih.gov Such polymers are highly sought after for drug delivery systems and biosensors. mdpi.com

Multi-Stimuli Responsiveness: The ultimate goal is to create sophisticated materials that can respond to multiple stimuli simultaneously. acs.org For example, recent research has produced aromatic polyamides sensitive to chemicals (like 2,4,6-trinitrophenol), acid, voltage, and light, showcasing potential for multifunctional sensors and memristors. acs.org

| Stimulus | Potential Polymer Response | Potential Applications |

| Light (Photoactive) | Change in color, shape, or conductivity scribd.comscribd.com | Optical switches, data storage, actuators scribd.com |

| Electric Field (Electroactive) | Change in color (electrochromism), shape acs.orgyoutube.com | Smart windows, sensors, artificial muscles acs.orgscribd.com |

| Temperature | Change in solubility, sol-gel transition nih.govnih.gov | Drug delivery, smart textiles mdpi.com |

| pH | Swelling/shrinking, change in solubility nih.govmdpi.com | Biosensors, drug release systems mdpi.com |

| Chemicals | Fluorescence quenching, color change acs.org | Chemical sensors, explosion detectors acs.org |

In-depth Computational Modeling for Predictive Material Design

The traditional trial-and-error approach to materials discovery is time-consuming and expensive. researchgate.net In-depth computational modeling and machine learning are revolutionizing this process by enabling the predictive design of polymers with desired properties.

Future efforts in this domain will involve:

Quantitative Structure–Property Relationship (QSPR) Models: Developing robust QSPR models for polyamides can help identify the key molecular features that govern properties like glass transition temperature, melting temperature, and density. nih.govresearchgate.net This allows for rapid screening of virtual polymer candidates.

Machine Learning (ML) and AI: The application of ML algorithms, such as random forests and neural networks, can significantly accelerate the discovery of new high-performance polymers. researchgate.netacs.org These tools can be trained on existing data to predict the properties of novel polymer structures with high fidelity, guiding experimental efforts toward the most promising candidates. acs.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide atomic-level insights into the behavior of materials. nih.gov For aramids, these simulations can be used to model mechanical properties, thermal decomposition mechanisms, and the interactions at the fiber-matrix interface in composites, aiding in the design of more durable materials. nih.govescholarship.org

Synergistic Applications in Hybrid Material Systems

The exceptional properties of aramids derived from this compound can be amplified by combining them with other materials to create advanced hybrid composites. These systems leverage the complementary characteristics of each component to achieve a synergistic effect, resulting in materials with performance exceeding that of the individual constituents. patsnap.com

Promising areas for future research include:

Aramid-Carbon Hybrid Fabrics: Weaving aramid and carbon fibers together creates a hybrid fabric that combines the high tensile strength and impact resistance of aramid with the stiffness and compressive strength of carbon. hp-textiles.com This results in a lightweight, durable material ideal for aerospace, automotive, and military applications. dlcarbontech.comxcellentcomposites.compkfiresleeve.com

Reinforcement with Natural Fibers: Hybridizing aramid fibers with renewable, lightweight natural fibers (like curaua) can produce cost-effective composites with tailored mechanical properties for impact applications. mdpi.com

Integration with Nanomaterials: Dispersing nanomaterials such as graphene nanoplatelets or halloysite nanotubes within an aramid-reinforced polymer matrix can significantly enhance mechanical properties. mdpi.comresearchgate.net These nanofillers can improve stress transfer between the fibers and the matrix, leading to higher strength and stiffness. mdpi.comresearchgate.net

The synergistic effect in these hybrid systems often results in a unique balance of properties not achievable with a single material. plaschina.com.cn For instance, the addition of aramid fibers to a carbon fiber composite can dramatically increase its impact resistance and fracture toughness with only a minor reduction in stiffness. uliege.bedavidpublisher.com

| Hybrid System Component | Contribution to Composite | Resulting Synergistic Properties | Example Applications |

| Carbon Fiber | High stiffness, high compressive strength hp-textiles.com | High strength-to-weight ratio, balanced stiffness and impact resistance xcellentcomposites.com | Aerospace components, high-performance auto parts, sporting goods pkfiresleeve.comhitex-composite.com |

| Glass Fiber | Good strength, lower cost | Cost-effective with improved impact resistance over pure glass fiber | Ballistic panels, structural reinforcements mdpi.com |

| Natural Fibers (e.g., Curaua) | Lightweight, renewable, cost-effective mdpi.com | Reduced cost and weight with tailored impact performance mdpi.com | Automotive interiors, lightweight paneling |

| Graphene Nanoplatelets | Enhanced stiffness, improved interfacial stress transfer mdpi.com | Increased tensile strength and modulus, improved energy absorption mdpi.com | High-strength thermoplastic composites mdpi.com |

Q & A

Basic: What are the primary synthetic routes for 3,5-diamino-N-(4-aminophenyl)benzamide, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or polycondensation. For example, a two-step approach involves reacting 3,5-dinitrobenzoyl chloride with a substituted aniline (e.g., 2,3-diphenylquinoxalin-6-amine) under inert conditions, followed by catalytic hydrogenation to reduce nitro groups to amines . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Catalyst : Palladium on carbon (10% wt) for hydrogenation at 60–80°C .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) yields >85% purity.

Yield Optimization : Excess amine (1.2–1.5 equiv) minimizes side reactions. Evidence of 41–95% yields across studies suggests stoichiometric precision is critical .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR (DMSO-) identify amine protons (δ 5.2–6.8 ppm) and aromatic carbons (δ 120–160 ppm). Missing signals in crowded regions (e.g., δ 171–173 ppm for carbonyls) may require 2D NMR (HSQC, HMBC) .

- FTIR : Confirm amide bonds (C=O stretch at 1650–1680 cm) and aromatic amines (N–H bend at 1550–1600 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 297.12) .

Advanced: How is interfacial polymerization used to integrate this monomer into thin-film composite membranes?

Methodological Answer:

The monomer reacts with trimesoyl chloride (TMC) via interfacial polymerization:

Substrate Preparation : Soak a polysulfone support in aqueous this compound (0.1–0.5% w/v) for 5 min.

Organic Phase : TMC (0.1% w/v in hexane) is layered atop, reacting for 1–2 min.

Post-Treatment : Cure at 60–80°C to crosslink the polyamide layer.

Outcome : Membranes exhibit enhanced hydrophilicity (contact angle <50°), smoother surfaces (AFM roughness <10 nm), and higher water flux (≥30 L/m/h) compared to MPD-based membranes .

Advanced: How do structural modifications of this monomer affect polymer properties (e.g., thermal stability, solubility)?

Methodological Answer:

- Backbone Rigidity : Incorporation into poly(amide-imide)s via diamine-diacid polycondensation increases (e.g., 220–250°C) due to hydrogen bonding between amide and imide groups .

- Solubility : Bulky substituents (e.g., diphenylquinoxalin) improve solubility in polar solvents (DMAC, NMP) but reduce crystallinity.

- Thermal Stability : TGA shows 10% weight loss at 400–450°C in nitrogen, attributed to aromatic backbone stability .

Advanced: What methods are used to characterize polymorphic forms of benzamide derivatives?

Methodological Answer:

- XRD : Orthorhombic (Form II) vs. monoclinic (Form I) crystals identified via distinct diffraction peaks (e.g., 2θ = 12.5° and 25.3° for Form II) .

- DSC : Metastable forms (e.g., Form II) exhibit lower melting points (ΔT ≈ 10–15°C) than stable polymorphs.

- Kinetic Stability : Aging studies under controlled humidity (40–60% RH) monitor phase transitions over 72h .

Advanced: How is bioactivity (e.g., biodegradability, cytotoxicity) evaluated for polymers derived from this monomer?

Methodological Answer:

- Enzymatic Degradation : Incubate polymer films (thickness 0.1–0.5 mm) with protease K (pH 7.4, 37°C) for 4 weeks; monitor weight loss (>30% indicates biodegradability) .

- Cytotoxicity : MTT assay using L929 fibroblasts; IC >100 µg/mL confirms low toxicity .

Advanced: How can DFT calculations predict electronic properties of this compound for optoelectronic applications?

Methodological Answer:

- Geometry Optimization : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., 3.8–4.2 eV) .

- Charge Transfer : Natural Bond Orbital (NBO) analysis identifies electron-withdrawing amide groups as key to redox activity .

Advanced: How to resolve contradictory data on membrane performance (e.g., flux vs. selectivity trade-offs)?

Methodological Answer:

- Design of Experiments (DoE) : Vary monomer concentration (0.1–0.5% w/v) and reaction time (1–5 min) to optimize NaCl rejection (>95%) without sacrificing flux (<20% decline) .

- Surface Analysis : AFM and SEM correlate roughness with fouling resistance. Smoother surfaces (Ra <10 nm) reduce biofilm adhesion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.